

An In-depth Technical Guide to the Physical Properties of Neopentyl Formate

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Compound of Interest		
Compound Name:	Neopentyl formate	
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Introduction

Neopentyl formate (IUPAC name: 2,2-dimethylpropyl formate) is an organic compound classified as a formate ester. It is formed from the esterification of neopentyl alcohol and formic acid.[1][2] Its molecular formula is $C_6H_{12}O_2$.[1][2][3][4] The defining structural feature of neopentyl formate is the neopentyl group, which consists of a central carbon atom bonded to three methyl groups and a CH_2 group. This bulky alkyl group imparts significant steric hindrance around the ester functionality, influencing its physical properties and chemical reactivity.[1][2] This steric shielding makes the carbonyl carbon less susceptible to nucleophilic attack, thereby increasing its stability against hydrolysis compared to less hindered esters.[2] This guide provides a comprehensive overview of the known physical properties of neopentyl formate, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Molecular and Physical Properties

A summary of the core molecular and physical properties of **neopentyl formate** is presented below. It is important to note that while some properties like molecular weight are calculated, specific experimental values for properties such as boiling point, melting point, density, and refractive index are not readily available in the cited literature. For comparative purposes, data for the structural isomer n-pentyl formate is included where available.



Table 1: Physical and Molecular Properties of Neopentyl Formate

Property	Value (Neopentyl Formate)	Value (n-Pentyl Formate - Isomer)	Data Source
Molecular Formula	C ₆ H ₁₂ O ₂	C ₆ H ₁₂ O ₂	[1][2][3][4]
Molecular Weight	116.16 g/mol	116.16 g/mol	[1][2][3][4]
CAS Registry Number	23361-67-3	638-49-3	[1][3]
Appearance	Colorless to light yellow liquid (presumed)	Colorless to light yellow liquid	[5]
Boiling Point	Data not available; moderate volatility expected.[1]	132 °C	[5][6]
Melting Point	Data not available	-73.5 °C	[5]
Density	Data not available	0.884 g/mL at 25 °C	[5]
Refractive Index (n20/D)	Data not available	1.399	[5]
Solubility	Sparingly soluble in water; miscible with ethanol, diethyl ether, and chloroform.[1]	Insoluble in water (0.3% at 20°C); miscible with ethanol and ether.[5]	

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as **neopentyl formate**.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, a micro-boiling point determination is



effective.[8][9]

Methodology:

- Sample Preparation: A small volume (approx. 0.5 mL) of the liquid sample (**neopentyl formate**) is placed into a small test tube using a Pasteur pipette. A small magnetic stir bar is added to prevent bumping during heating.[9]
- Apparatus Setup: A thermometer is suspended in the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature. The test tube is placed in a heating block or an oil bath on a magnetic stirrer hotplate.[8][9]
- Heating and Observation: The apparatus is heated gently while stirring. The liquid will begin to boil and reflux—a state where the vapor condenses on the cooler, upper walls of the test tube and flows back down.[8][9] This is often visible as a ring of condensing liquid.[9]
- Measurement: The thermometer bulb should be positioned at the level of this reflux ring.
 Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize.
 This stable temperature is recorded as the boiling point.[8][9] It is crucial not to heat so strongly that the sample boils away.[8]

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[10]

Methodology:

- Mass of Empty Container: An empty, dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed on an analytical balance.[11]
- Volume Measurement: The liquid (neopentyl formate) is carefully added to the container up
 to a calibrated mark. For a graduated cylinder, the volume is read from the bottom of the
 meniscus.[11]
- Mass of Filled Container: The container with the liquid is weighed again.



- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[10]
- Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[12] The measurement should be repeated multiple times to ensure precision.[11]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material.[13] It is a characteristic property and is commonly measured using an Abbe refractometer.

Methodology:

- Instrument Calibration: The refractometer is turned on and the prism is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue. The instrument is calibrated using a standard with a known refractive index, often distilled water.
- Sample Application: A few drops of the liquid sample (**neopentyl formate**) are placed onto the surface of the lower prism.
- Measurement: The prisms are closed and locked. The light source is positioned, and the
 user looks through the eyepiece. The coarse and fine adjustment knobs are used to bring the
 dividing line between the light and dark fields into sharp focus on the crosshairs.
- Reading the Value: The refractive index value is read directly from the instrument's scale.
 The temperature is also recorded, as the refractive index is temperature-dependent. The
 standard notation is nT/D, where D refers to the sodium D-line (589 nm), and T is the
 temperature in degrees Celsius.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14]

Methodology (Analytical Method):

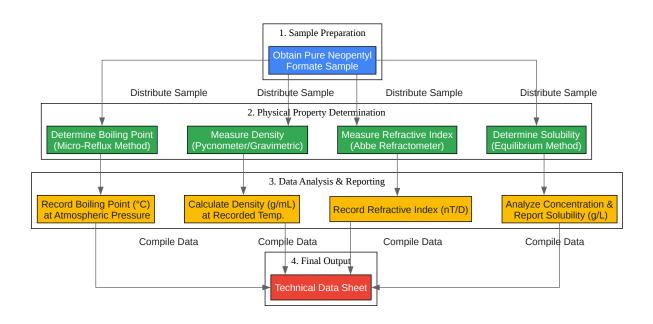


- System Preparation: A surplus amount of the solute (neopentyl formate) is added to a
 known volume of the solvent (e.g., water) in a sealed container, such as a test tube or flask.
 [15]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for an extended period (typically 24 hours or longer) to ensure that equilibrium is reached and a saturated solution is formed.[15]
- Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. The saturated solution is then carefully separated from the excess solute by filtration or centrifugation.
- Concentration Analysis: The concentration of the solute in the clear, saturated solution is
 determined using a suitable analytical technique. For an ester like neopentyl formate, this
 could involve gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Reporting: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.[14]

Visualization of Experimental Workflow

The logical flow for the comprehensive determination of the physical properties of a liquid chemical sample is depicted below. This workflow outlines the sequential steps from sample acquisition to the final analysis and reporting of each distinct physical property.





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Caption: Workflow for the determination of **neopentyl formate**'s physical properties.

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